molecular formula C24H31N3O3 B4970970 5-[(benzylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-[(benzylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4970970
M. Wt: 409.5 g/mol
InChI Key: IFUCNOADUQYOOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(benzylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BDPM, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. BDPM is a pyrimidine derivative that has shown promising results in various scientific studies, particularly in its ability to inhibit certain enzymes and proteins that are involved in the progression of several diseases.

Mechanism of Action

5-[(benzylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its effects through the inhibition of specific enzymes and proteins. For example, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. 5-[(benzylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
5-[(benzylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have several biochemical and physiological effects. For example, it has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis (programmed cell death) in these cells. 5-[(benzylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to improve glucose uptake and insulin sensitivity in diabetic animal models, suggesting its potential use as a treatment for diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[(benzylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its high potency and specificity for certain enzymes and proteins. This allows for more precise and targeted experiments, as well as the potential for the development of more effective treatments for diseases. However, one limitation of 5-[(benzylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione is its relatively high cost and difficulty of synthesis, which may limit its widespread use in research.

Future Directions

There are several potential future directions for research involving 5-[(benzylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of 5-[(benzylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione-based treatments for various diseases, such as cancer and diabetes. Another area of interest is the further characterization of 5-[(benzylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione's mechanism of action, as well as the identification of new enzymes and proteins that it may target. Additionally, the potential use of 5-[(benzylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione as an antiviral agent warrants further investigation. Overall, 5-[(benzylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione shows great promise as a versatile and potent compound for use in scientific research and the development of new treatments for various diseases.

Synthesis Methods

The synthesis of 5-[(benzylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of benzylamine and cyclohexanone with ethyl acetoacetate, followed by the addition of ammonium acetate and the subsequent isolation and purification of the resulting product. This method has been extensively studied and optimized to provide high yields of pure 5-[(benzylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione.

Scientific Research Applications

5-[(benzylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to inhibit the activity of several enzymes and proteins that are involved in the progression of diseases such as cancer, diabetes, and Alzheimer's disease. 5-[(benzylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been studied for its potential use as an antiviral agent, as it has been shown to inhibit the replication of certain viruses.

properties

IUPAC Name

5-(benzyliminomethyl)-1,3-dicyclohexyl-6-hydroxypyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3/c28-22-21(17-25-16-18-10-4-1-5-11-18)23(29)27(20-14-8-3-9-15-20)24(30)26(22)19-12-6-2-7-13-19/h1,4-5,10-11,17,19-20,28H,2-3,6-9,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUCNOADUQYOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=C(C(=O)N(C2=O)C3CCCCC3)C=NCC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyliminomethyl)-1,3-dicyclohexyl-6-hydroxypyrimidine-2,4-dione

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